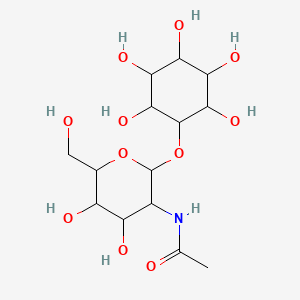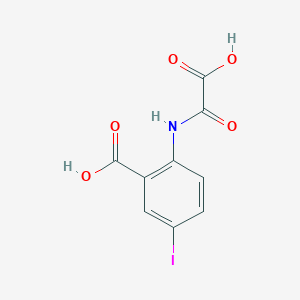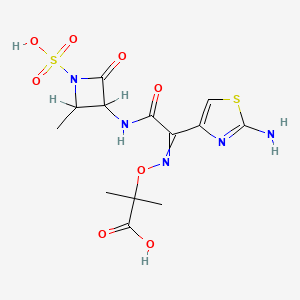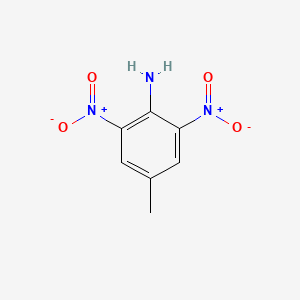
Iodinated glycerol
Overview
Description
Iodinated glycerol, also known as iodopropylidene glycerol, is a chemical compound that combines glycerol with iodine. It is primarily used as an expectorant to help thin and loosen mucus in the airways, making it easier to cough up and expel. This compound has been utilized in various medical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodinated glycerol is typically synthesized through the reaction of glycerol with iodine. The process involves the iodination of glycerol, where iodine is introduced either through substitution or addition reactions. The reaction conditions often include the use of molecular iodine as the iodinating agent, sometimes requiring the addition of an oxidizing agent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve electrochemical iodination, which is a green and efficient method. This approach generates iodinating species in situ in water by using iodides as the source of iodine atoms. The electrochemical behavior of iodide and iodine in water on carbonaceous anodes is studied to select the suitable potential for the reaction .
Chemical Reactions Analysis
Types of Reactions: Iodinated glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert this compound back to its non-iodinated form.
Substitution: Iodine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Molecular iodine, hydrogen peroxide.
Reducing Agents: Sodium thiosulfate, sodium bisulfite.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various iodinated derivatives of glycerol, which can be further utilized in different applications .
Scientific Research Applications
Iodinated glycerol has a wide range of scientific research applications, including:
Mechanism of Action
Iodinated glycerol works by helping to thin and loosen mucus in the airways, making it easier to cough up and expel. The compound targets the mucus-producing cells in the respiratory tract, facilitating the breakdown and expulsion of thick mucus. This action is primarily due to the hygroscopic and local irritant properties of glycerol, combined with the expectorant effects of iodine .
Comparison with Similar Compounds
Iohexol: A non-ionic iodinated contrast agent used in radiology.
Iodixanol: Another non-ionic iodinated contrast agent with similar applications.
Ioversol: A widely used iodinated organic molecule in medical imaging.
Uniqueness: Iodinated glycerol is unique due to its dual action as an expectorant and its potential use in imaging techniques. Unlike other iodinated compounds primarily used for imaging, this compound also offers therapeutic benefits in respiratory care .
Properties
IUPAC Name |
[2-(1-iodoethyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-4(7)6-9-3-5(2-8)10-6/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINPJMVDKPJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCC(O1)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023152 | |
| Record name | Iodinated Glycerol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodinated glycerol appears as viscous pale yellow or yellow liquid. (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN ETHER, CHLOROFORM, ISOBUTYL ALC, METHYL ACETATE, ETHYL ACETATE, METHYL FORMATE, TETRAHYDROFURAN | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.797 (NTP, 1992) - Denser than water; will sink, 1.797 | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.25 mmHg at 77 °F (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
PALE YELLOW LIQ | |
CAS No. |
5634-39-9 | |
| Record name | IODINATED GLYCEROL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20523 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol, iodinated [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-iodoethyl)-1,3-dioxolan-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ON63CCO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4185 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of iodinated glycerol?
A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily acts as an expectorant. [, ] It is believed to work by irritating the gastric mucosa, which stimulates bronchial secretions and reduces mucus viscosity, making it easier to cough up. []
Q2: Does this compound directly affect the mucociliary apparatus?
A2: In vitro studies suggest that at therapeutic concentrations, this compound has minimal direct action on sputum properties like mucociliary transportability or cough transportability. [] Further research is needed to determine if any secondary effects influence effector cells. []
Q3: What is the actual chemical composition of commercially available this compound?
A3: While often described as a mixture of iodopropylideneglycerol isomers, analysis reveals that the major components are 3-iodo-1,2-propanediol (IPD) and glycerol. []
Q4: What are the minor components identified in this compound samples?
A4: Several minor components have been tentatively identified as condensation products of glycerol and iodine-containing analogues. [] The originally patented iodopropylideneglycerol compounds were not detected in analyzed samples. []
Q5: Are there any known material compatibility issues with this compound?
A5: While specific material compatibility data is limited within the provided research, standard pharmaceutical practices for excipient compatibility and stability testing should always be followed during formulation development.
Q6: Does this compound possess any catalytic properties?
A6: The provided research does not indicate any inherent catalytic properties of this compound.
Q7: How do structural modifications of this compound impact its expectorant activity?
A7: While the research provided does not delve into specific SAR studies, it highlights that the major active component is likely 3-iodo-1,2-propanediol (IPD). [] Investigating the impact of modifying the IPD structure could provide valuable insights into its activity and potential for developing more effective expectorants.
Q8: Are there specific SHE regulations regarding the manufacturing and handling of this compound?
A8: While specific SHE regulations are not detailed in the research, standard pharmaceutical good manufacturing practices (GMP) and appropriate handling of iodine-containing compounds should be followed. []
Q9: What is the bioavailability of this compound?
A9: this compound demonstrates good bioavailability, with peak serum levels achieved 1-2 hours after oral administration. []
Q10: How long does this compound remain in the system after a single dose?
A10: Serum levels return to near baseline approximately 24 hours after a single dose. [] Continuous dosing leads to sustained peak blood levels until discontinuation, followed by a gradual decline over 48 hours. []
Q11: Does this compound affect thyroid hormone levels?
A11: While this compound contains iodine, research indicates no significant impact on blood thyroxine (T4) levels following a single dose. []
Q12: What in vitro models have been used to study the effects of this compound on mucus properties?
A12: Research has employed magnetic microrheometry to analyze dynamic viscoelasticity and surface mechanical impedance of sputum treated with this compound. [] Other techniques include filancemetry for cohesiveness and image processing for wettability. []
Q13: What in vivo models have been used to assess the efficacy of this compound?
A13: Studies have used radioaerosol techniques to measure tracheobronchial clearance in chronic bronchitic patients treated with this compound. [] Animal models, specifically using rats, have been employed to investigate the potential effects of this compound on tumor progression in a leukemia transplant model. []
Q14: Are there known cases of resistance developing to this compound?
A14: The provided research does not mention any instances of resistance developing to this compound.
Q15: What are the potential adverse effects associated with this compound use?
A15: this compound, as a source of iodine, can potentially interfere with thyroid function, leading to hypothyroidism or hyperthyroidism, especially in susceptible individuals with pre-existing thyroid conditions. [, , , , ] Cases of goiter and sialoadenitis have also been reported. [, ] Long-term use may lead to chronic iodine poisoning. []
Q16: What non-neoplastic lesions were observed in animal studies with this compound?
A16: In two-year gavage studies, rats exhibited squamous metaplasia and focal atrophy of the salivary glands, while mice showed dilatation of the thyroid gland follicle and follicular cell hyperplasia. []
Q17: What analytical techniques are commonly used to characterize and quantify this compound?
A17: Gas chromatography-mass spectrometry (GC-MS) and carbon-13 nuclear magnetic resonance (NMR) spectrometry are crucial for identifying the components of this compound. [] Quantification can be achieved using GC with flame ionization detection. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole](/img/structure/B1217897.png)












